2-bromo-1-fluoro-4-(4-fluorophenyl)benzene
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Overview
Description
2-Bromo-1-fluoro-4-(4-fluorophenyl)benzene is an organic compound that belongs to the class of halogenated aromatic compounds. It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-fluoro-4-(4-fluorophenyl)benzene can be synthesized through several methods. One common approach involves the bromination of 1-fluoro-4-(4-fluorophenyl)benzene using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide or aluminium tribromide . The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-fluoro-4-(4-fluorophenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: This compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene are typical.
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) are standard reagents.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the bromine atom.
Suzuki-Miyaura Coupling: Biphenyl derivatives are formed as major products.
Reduction: The major product is 1-fluoro-4-(4-fluorophenyl)benzene.
Scientific Research Applications
2-Bromo-1-fluoro-4-(4-fluorophenyl)benzene has several scientific research applications:
Biology: This compound can be used to study the effects of halogenated aromatic compounds on biological systems, including their interactions with enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological and inflammatory conditions.
Industry: It is employed in the production of specialty chemicals and materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-bromo-1-fluoro-4-(4-fluorophenyl)benzene depends on its specific application. In Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition with a palladium catalyst, followed by transmetalation with a boronic acid or ester, and finally reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in biological applications vary depending on the specific context and target molecule.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-fluorobenzene: A simpler halogenated benzene derivative with similar reactivity in substitution and coupling reactions.
4-Bromo-2-fluorobenzotrifluoride: Another halogenated aromatic compound with different substitution patterns and reactivity.
1-Bromo-2-fluorobenzene: A positional isomer with distinct chemical properties and applications.
Uniqueness
2-Bromo-1-fluoro-4-(4-fluorophenyl)benzene is unique due to the presence of multiple halogen atoms, which can influence its reactivity and selectivity in chemical reactions. The specific arrangement of bromine and fluorine atoms also allows for the synthesis of more complex and diverse organic molecules compared to simpler halogenated benzenes.
Properties
IUPAC Name |
2-bromo-1-fluoro-4-(4-fluorophenyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF2/c13-11-7-9(3-6-12(11)15)8-1-4-10(14)5-2-8/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPGYIVIXOGPRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1897839-30-3 |
Source
|
Record name | 3-bromo-4,4'-difluoro-1,1'-biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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